Methyl (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoate
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Overview
Description
Methyl (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoate is a synthetic organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a methyl ester group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitro-4-hydroxybenzaldehyde and L-alanine.
Reduction: The nitro group of 3-nitro-4-hydroxybenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Condensation: The resulting 3-amino-4-hydroxybenzaldehyde is then condensed with L-alanine in the presence of a suitable condensing agent to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino groups can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-amino-4-oxophenylpropanoate.
Reduction: Formation of 3-amino-4-hydroxyphenylpropanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic Acid: Shares a similar structure but lacks the methyl ester group.
4-Hydroxy-2-quinolones: Contains a hydroxyphenyl group but differs in the core structure.
Uniqueness
Methyl (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,11-12H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGGIOWCNWQXAZ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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